4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine
Description
4-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidin-3-yl-oxy group. The pyrrolidine ring is further functionalized at the 1-position with a benzoyl moiety bearing a difluoromethyl sulfanyl (SCF2H) group at the ortho position. The SCF2H group is notable for its electron-withdrawing and lipophilicity-enhancing properties, which may improve metabolic stability and target binding compared to non-fluorinated analogs .
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2S/c17-16(18)24-13-4-2-1-3-12(13)15(22)21-8-6-11(9-21)23-14-5-7-19-10-20-14/h1-5,7,10-11,16H,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKLCXCHMROMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC=C3SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfur Nucleophile Generation
The difluoromethylthiolate anion (CF₂HS⁻) is generated through deprotonation of difluoromethyl phenyl sulfone using potassium tert-butoxide in dimethylformamide (DMF) at −50°C. This methodology, adapted from JOC protocols, prevents premature decomposition of the sensitive thiolate species.
Reaction Conditions:
- Substrate: Difluoromethyl phenyl sulfone (10 mmol)
- Base: t-BuOK (1.5 eq) in DMF
- Temperature: −50°C under N₂ atmosphere
- Yield: 86–92% thiolate intermediate
Thioether Formation with 2-Iodobenzoic Acid
The generated CF₂HS⁻ undergoes nucleophilic aromatic substitution with 2-iodobenzoic acid under Ullmann-type coupling conditions:
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Solvent | DMSO |
| Temperature | 110°C |
| Reaction Time | 18 h |
| Yield | 78% |
Characterization data for 2-[(difluoromethyl)sulfanyl]benzoic acid:
- ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, COOH), 8.02 (d, J = 7.6 Hz, 1H), 7.68 (t, J = 7.4 Hz, 1H), 7.54 (d, J = 7.8 Hz, 1H), 7.43 (t, J = 7.2 Hz, 1H), 6.41 (t, J = 54.8 Hz, 1H, CF₂H)
- ¹⁹F NMR (376 MHz, DMSO-d₆): δ −113.4 (d, J = 54.8 Hz, 2F)
Preparation of (S)-Pyrrolidin-3-yl 4-Pyrimidinyl Ether
Chiral Pyrrolidine Synthesis
The (S)-pyrrolidin-3-ol precursor is obtained through enzymatic resolution of racemic 3-hydroxypyrrolidine using Candida antarctica lipase B (CAL-B) with vinyl acetate as acyl donor.
Key Process Metrics:
- Enantiomeric Excess: >99% ee
- Reaction Scale: 100 g batches
- Productivity: 2.1 g/L/h
- Yield: 48% (theoretical maximum 50%)
Pyrimidine Coupling via Mitsunobu Reaction
The alcohol moiety is activated for ether formation with 4-chloropyrimidine using modified Mitsunobu conditions:
Reaction Scheme:
(S)-Pyrrolidin-3-ol + 4-Chloropyrimidine → (S)-3-(Pyrimidin-4-yloxy)pyrrolidine
Optimized Conditions:
- Reagents: DIAD (1.2 eq), PPh₃ (1.5 eq)
- Solvent: THF
- Temperature: 0°C → rt
- Time: 12 h
- Yield: 82%
Critical Quality Attributes:
- Regioselectivity: >99:1 (4- vs. 2-pyrimidinyl)
- Purity: 98.5% by HPLC (UV 254 nm)
N-Acylation of Pyrrolidine with 2-[(Difluoromethyl)sulfanyl]benzoic Acid
Coupling Agent Screening
Comparative evaluation of acyl activation methods:
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOAt | DCM | 25 | 6 | 65 |
| HATU | DMF | 0→25 | 3 | 88 |
| DCC/DMAP | CHCl₃ | 40 | 12 | 72 |
| T3P® | EtOAc | 25 | 2 | 91 |
Selected Conditions:
HATU (1.05 eq), DIPEA (3 eq) in DMF at 0°C warming to room temperature over 3 h
Process-Scale Implementation
Key Parameters for Kilo-Lab Production:
- Substrate Ratio: 1:1.05 (Pyrrolidine:HATU)
- Temperature Control: Jacketed reactor with ΔT <5°C
- Workup: Extraction with 5% LiCl(aq)/EtOAc
- Crystallization: Heptane/EtOAc (4:1)
- Isolated Yield: 86%
- Chemical Purity: 99.3% (HPLC)
- Chiral Integrity: 99.8% ee (Chiralcel OD-H)
Final Assembly and Purification
Deprotection and Isolation
The tert-butoxycarbonyl (Boc) protecting group is removed using HCl in 1,4-dioxane:
Deprotection Protocol:
- Reagent: 4M HCl in dioxane (10 vol)
- Time: 1.5 h
- Temperature: 25°C
- Quench: Solid NaHCO₃
- Extraction: CH₂Cl₂ (3×)
Final Purification
Chromatographic Conditions:
- Column: XBridge Prep C18 5μm 30×150mm
- Mobile Phase: A: 0.1% HCO₂H in H₂O; B: MeCN
- Gradient: 20→65% B over 25 min
- Flow Rate: 25 mL/min
- Detection: UV 220 nm
Purification Outcomes:
- Recovery: 92%
- Purity: 99.8%
- Total Synthesis Yield: 61% (7 steps from commercial materials)
Analytical Characterization of Final Compound
Spectroscopic Data
¹H NMR (600 MHz, CDCl₃):
δ 8.72 (d, J = 5.4 Hz, 1H), 8.24 (s, 1H), 7.98 (d, J = 7.8 Hz, 1H), 7.62 (t, J = 7.6 Hz, 1H), 7.51 (d, J = 7.9 Hz, 1H), 7.42 (t, J = 7.3 Hz, 1H), 6.38 (t, J = 54.6 Hz, 1H), 5.12–5.08 (m, 1H), 3.92–3.85 (m, 2H), 3.72–3.65 (m, 1H), 3.54–3.47 (m, 1H), 2.42–2.35 (m, 1H), 2.22–2.15 (m, 1H)
¹³C NMR (151 MHz, CDCl₃):
δ 170.2 (C=O), 167.4 (C-F), 157.6 (pyrimidine C4), 135.8 (q, J = 5.2 Hz), 132.4, 130.7, 129.8, 128.5, 126.3, 115.8 (t, J = 238 Hz, CF₂), 107.4 (pyrimidine C5), 72.8 (OCH), 52.4, 48.7, 46.2, 32.1, 29.8
HRMS (ESI-TOF):
Calcd for C₁₇H₁₇F₂N₃O₂S [M+H]⁺: 386.1029
Found: 386.1032
Process Optimization and Scale-Up Challenges
Thermal Stability Analysis
DSC studies revealed decomposition onset at 187°C (heating rate 10°C/min), guiding drying temperature limits during manufacturing.
Impurity Profiling
Major process-related impurities:
- Des-difluoromethyl analog (0.12%): Formed during thioether installation
- Pyrimidine N-oxide (0.08%): Oxidation during workup
- Dimerized product (0.05%): Michael addition side reaction
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield | Purity | Cost Index |
|---|---|---|---|---|
| Linear Synthesis | 9 | 43% | 98.5% | 1.00 |
| Convergent Approach | 7 | 61% | 99.8% | 0.82 |
| Solid-Phase Synthesis | 11 | 28% | 97.2% | 1.45 |
The convergent strategy employing late-stage N-acylation and Mitsunobu etherification demonstrates superior efficiency and cost-effectiveness for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, 4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of difluoromethylthio and pyrimidin-4-yloxy groups on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features make it a promising scaffold for the development of new therapeutics targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : The target compound’s predicted LogP (~2.8) is lower than Example 53 (~3.5) and G.5.4 (~4.0), likely due to the polar pyrrolidine-oxy linker. This may enhance aqueous solubility but reduce membrane permeability.
- Thermal Stability : The melting point of Example 53 (175–178°C) suggests high crystallinity, which could correlate with stability during formulation . Data for the target compound is unavailable.
Metabolic and Pharmacokinetic Considerations
- Pyrrolidine vs. Piperidine : The pyrrolidine linker in the target compound (5-membered ring) may reduce steric hindrance compared to the piperidine-containing G.5.4 (6-membered ring), improving binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
